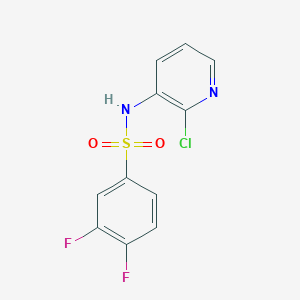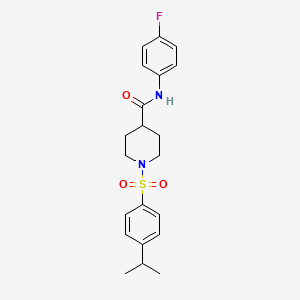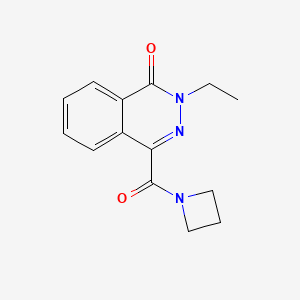
N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to target a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 involves the inhibition of a specific enzyme, which is involved in the regulation of cell growth and survival. This enzyme, known as PARP-1, plays a critical role in repairing damaged DNA. By inhibiting this enzyme, N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 prevents cancer cells from repairing their DNA, ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, it has been shown to reduce oxidative stress, which is a key factor in the development of various diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 in lab experiments is its specificity. Because it targets a specific enzyme, it can be used to study the role of that enzyme in various biological processes. However, one of the limitations of using N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 is its potential toxicity. Like many small molecule inhibitors, it can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1. One area of research is the development of more potent and selective inhibitors of PARP-1. Another area of research is the use of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, there is potential for the use of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 in the treatment of other diseases, such as neurodegenerative diseases or autoimmune disorders.
Conclusion
In conclusion, N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide, or N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1, is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity and ability to target a specific enzyme make it a valuable tool for studying various biological processes, particularly in the area of cancer research. While there are limitations to its use, there are also many future directions for its study and potential applications in the treatment of various diseases.
合成方法
The synthesis of N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide 1 involves several steps, including the reaction of 2-chloro-3-pyridinecarboxylic acid with 3,4-difluorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
Compound 1 has been studied extensively for its potential therapeutic applications, particularly in the area of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in these cells.
属性
IUPAC Name |
N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O2S/c12-11-10(2-1-5-15-11)16-19(17,18)7-3-4-8(13)9(14)6-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRNNLKZTDYDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-3,4-difluorobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)

![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)





![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)

![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)